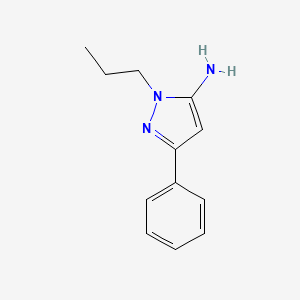

3-Phenyl-1-propyl-1H-pyrazol-5-amine

Description

IUPAC Nomenclature and Structural Isomerism

The compound 3-Phenyl-1-propyl-1H-pyrazol-5-amine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The pyrazole ring serves as the parent structure, with nitrogen atoms at positions 1 and 2. The substituents are prioritized based on their positions: a phenyl group at position 3, a propyl group at position 1, and an amine group at position 5. The IUPAC name 5-phenyl-2-propylpyrazol-3-amine is also valid, reflecting alternative numbering conventions for pyrazole derivatives.

Structural isomerism arises from variations in substituent placement. For example:

- Positional isomerism : Moving the phenyl group to position 4 or the propyl group to position 2 generates distinct isomers, as seen in related compounds like 3-methyl-1-(2-methylpropyl)-4-phenyl-1H-pyrazol-5-amine and 1-phenyl-5-propyl-1H-pyrazole.

- Functional group isomerism : Replacing the amine group with other functional groups (e.g., hydroxyl or nitro) alters the compound’s classification while retaining the pyrazole core.

A comparative analysis of pyrazole derivatives highlights the sensitivity of isomerism to substituent arrangement. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) shares the same core structure but differs in alkyl substitution patterns.

CAS Registry Number and PubChem CID Validation

The compound is uniquely identified by its CAS Registry Number 3524-48-9 , which is consistent across major chemical databases. This identifier is critical for disambiguating the compound from structurally similar molecules, such as 3-iso-propyl-1-phenyl-1H-pyrazol-5-amine (CAS 827614-44-8) or 1-phenyl-3-propyl-1H-pyrazole (CAS 65504-93-0).

The PubChem CID 61265329 provides additional validation, linking to authoritative data on molecular properties, spectral information, and synthetic pathways. Key validated parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₅N₃ | |

| Molecular weight | 201.27 g/mol | |

| XLogP3-AA | 2.4 | |

| Hydrogen bond donors | 1 |

The MDL Number MFCD14609384 further corroborates the compound’s identity in commercial catalogs.

Synonymous Designations Across Chemical Databases

The compound is referenced under multiple synonymous names, reflecting variations in nomenclature conventions and database curation practices:

These designations are interconnected through shared identifiers. For example, the SMILES string NC1=CC(C2=CC=CC=C2)=NN1CCC and InChIKey VSGBZVWLICPRFD-UHFFFAOYSA-N unify the compound’s representation across platforms. Discrepancies in naming often arise from differences in prioritizing substituents or numbering the pyrazole ring, but structural validation via spectral data (e.g., NMR, IR) resolves ambiguities.

Properties

IUPAC Name |

5-phenyl-2-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-8-15-12(13)9-11(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGBZVWLICPRFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-1-propyl-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the reaction of pyrazole with aniline under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Phenyl-1-propyl-1H-pyrazol-5-amine often involves multi-step synthesis processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The compound is usually produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Biological Activities

3-Phenyl-1-propyl-1H-pyrazol-5-amine and its derivatives exhibit a wide range of biological activities, including:

Anti-inflammatory Activity

- Various studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds synthesized from 3-phenyl-1-propyl-1H-pyrazol-5-amine demonstrated significant inhibition of inflammation in carrageenan-induced paw edema models in rats, showing efficacy comparable to standard drugs like ibuprofen and diclofenac sodium .

Antitumor Activity

- Research indicates that pyrazole derivatives can inhibit the growth of cancer cells. A study reported that certain pyrazole compounds exhibited potent anti-cancer activity against human breast (MCF-7) and cervical (HeLa) carcinoma cells, suggesting their potential in cancer therapy .

Antimicrobial Properties

- Pyrazole derivatives have also shown promising results in antimicrobial assays. Compounds derived from 3-phenyl-1-propyl-1H-pyrazol-5-amine were tested against various bacterial strains, demonstrating significant antibacterial activity .

Synthesis and Derivation

The synthesis of 3-phenyl-1-propyl-1H-pyrazol-5-amine can be achieved through various methods, including:

One-Pot Reactions

- Efficient one-pot synthesis methods have been developed for producing pyrazole derivatives with high yields. These methods often involve the reaction of hydrazones with aldehydes or ketones under mild conditions, facilitating the generation of diverse functionalized pyrazoles .

Modular Synthesis Approaches

- Modular synthesis techniques allow for the rapid assembly of complex pyrazole structures. This flexibility is crucial for exploring structure–activity relationships in medicinal chemistry .

Case Studies and Research Findings

Several notable studies have explored the applications of 3-phenyl-1-propyl-1H-pyrazol-5-amine:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. The compound’s structure allows it to fit into the active sites of these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Effects: Bulkier substituents (e.g., propyl, thienopyrimidine) increase molecular weight and may enhance lipophilicity, influencing bioavailability or binding affinity in drug design .

- Positional Isomerism : Substitution at position 1 (e.g., phenyl in 3-methyl-1-phenyl-1H-pyrazol-5-amine) versus position 3 (e.g., tert-butyl in MK53) alters steric and electronic properties .

Key Observations :

- Efficiency : The Vilsmeier–Haack reaction (82% yield) is highly efficient for constructing fused heterocyclic systems , whereas coupling reactions (e.g., in ) may suffer from lower yields due to side reactions.

- Catalysts : Transition-metal catalysts (e.g., CuBr in ) enable N-arylations but require stringent conditions.

Key Observations :

- Safety : Propyl and ethyl derivatives exhibit acute toxicity risks, necessitating rigorous safety protocols .

Biological Activity

3-Phenyl-1-propyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its unique structural features that include a phenyl and a propyl group attached to the pyrazole ring. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₅N₃

- CAS Number : 3524-48-9

- IUPAC Name : 5-phenyl-2-propylpyrazol-3-amine

3-Phenyl-1-propyl-1H-pyrazol-5-amine exhibits its biological effects primarily through interactions with specific enzymes and receptors. It acts as an inhibitor for various biological targets, modulating pathways involved in inflammation, cancer progression, and microbial resistance.

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family, including 3-Phenyl-1-propyl-1H-pyrazol-5-amine, demonstrate significant anti-inflammatory properties. In studies utilizing the carrageenan-induced paw edema model in rats, derivatives of this compound have shown inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | Inhibition Rate (%) | Standard Drug Comparison |

|---|---|---|

| 3-Phenyl-1-propyl-1H-pyrazol-5-amine | 84.2% | Diclofenac (86.72%) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances the antimicrobial action, suggesting a structure–activity relationship that could guide future modifications .

Enzyme Inhibition

3-Phenyl-1-propyl-1H-pyrazol-5-amine has been investigated for its ability to inhibit alpha-amylase, an important enzyme in carbohydrate metabolism. The inhibition potency was found to be significantly higher than that of acarbose, a common antidiabetic agent .

| Compound | IC50 Value (mg/mL) | Control |

|---|---|---|

| 3-Phenyl-1-propyl-1H-pyrazol-5-amine | 0.134 | Acarbose (0.26) |

Study on Anti-inflammatory Effects

In a study conducted by Sharath et al., various pyrazole derivatives were synthesized and screened for anti-inflammatory activity using carrageenan-induced edema in rats. The results indicated that certain derivatives exhibited potent anti-inflammatory effects, with some achieving over 75% inhibition .

Antimicrobial Efficacy Evaluation

Burguete et al. synthesized novel pyrazole derivatives and tested their antimicrobial activity against multiple pathogens. Results showed that specific structural modifications led to enhanced activity against E. coli and S. aureus, indicating the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-Phenyl-1-propyl-1H-pyrazol-5-amine and its derivatives?

- Methodological Answer :

- Cyclization reactions : Utilize hydrazine derivatives and β-keto esters/amides under acidic or thermal conditions. For example, cyclization of substituted hydrazides with phosphorus oxychloride (POCl₃) at 120°C yields pyrazole cores .

- Nucleophilic substitution : React 5-chloro-pyrazole intermediates with amines (e.g., propylamine) to introduce the propyl group .

- One-pot synthesis : Combine aldehydes, hydrazines, and ketones under solvent-free conditions for streamlined pyrazole formation .

- Key intermediates : 5-Chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride is critical for further functionalization .

Q. How can spectroscopic techniques validate the structure and purity of 3-Phenyl-1-propyl-1H-pyrazol-5-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals to aromatic protons (δ 6.5–8.0 ppm), propyl chain protons (δ 1.0–3.0 ppm), and amine protons (δ 3.5–5.0 ppm). Compare with analogs like 1-(4-methoxyphenyl)-3-phenyl derivatives .

- IR spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and aromatic C=C/C-N vibrations (~1600 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅N₃, m/z 201.2) .

- HPLC : Assess purity using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can discrepancies in biological activity data for pyrazol-5-amine derivatives be resolved?

- Methodological Answer :

- Standardized assays : Use consistent in vitro models (e.g., gram-positive bacteria for antimicrobial tests) and controls to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on phenyl rings) to explain activity trends .

- Dose-response curves : Quantify IC₅₀ values for anti-inflammatory or anticancer activity to compare potency across studies .

Q. What computational approaches predict the reactivity and stability of 3-Phenyl-1-propyl-1H-pyrazol-5-amine?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- QSAR models : Coramine substituent descriptors (e.g., logP, molar refractivity) with observed activities to guide derivative design .

Q. What strategies optimize reaction conditions for high-yield synthesis of pyrazol-5-amine derivatives?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency .

- Catalyst selection : Use p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to accelerate condensation .

- Temperature gradients : Perform reactions under reflux (80–120°C) to balance kinetics and thermal degradation .

Structural and Crystallographic Analysis

Q. Which techniques determine the crystal structure of 3-Phenyl-1-propyl-1H-pyrazol-5-amine?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water) and collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for refinement .

- Key parameters : Analyze bond lengths (e.g., N-N: ~1.35 Å) and torsion angles to confirm the pyrazole ring planarity .

- Crystallographic tables :

| Parameter | Value |

|---|---|

| Space group | P 1 |

| a, b, c (Å) | 7.12, 9.34, 10.56 |

| α, β, γ (°) | 90.0, 95.3, 90.0 |

| R-factor | 0.045 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.